LEQ803

Description

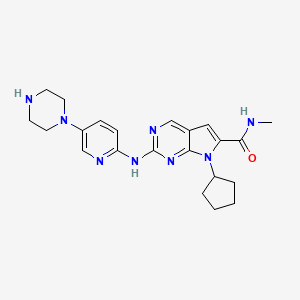

The exact mass of the compound Unii-dhw0CP4K4J is 420.23860755 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

7-cyclopentyl-N-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N8O/c1-23-21(31)18-12-15-13-26-22(28-20(15)30(18)16-4-2-3-5-16)27-19-7-6-17(14-25-19)29-10-8-24-9-11-29/h6-7,12-14,16,24H,2-5,8-11H2,1H3,(H,23,31)(H,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJOEUYXGLSYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211441-59-6 | |

| Record name | LEQ-803 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1211441596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEQ-803 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHW0CP4K4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of LEQ803

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEQ803, also known as N-Desmethyl Ribociclib, is the primary metabolite of Ribociclib, a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). Ribociclib is a clinically approved therapeutic for hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Understanding the mechanism of action of its metabolites is crucial for a comprehensive pharmacological profile. This guide provides a detailed technical overview of the core mechanism of action of this compound, drawing upon the well-established activity of its parent compound, Ribociclib.

While this compound is identified as an active metabolite, specific quantitative data on its direct inhibitory activity against CDK4 and CDK6 are not extensively available in the public domain. Therefore, this document will focus on the established mechanism of Ribociclib to infer the functional role of this compound, supplemented with available information on its formation and pharmacokinetics.

Core Mechanism of Action: Inhibition of the Cyclin D-CDK4/6-Rb Pathway

The primary mechanism of action of Ribociclib, and by extension its metabolite this compound, is the disruption of the G1-S phase transition of the cell cycle through the inhibition of CDK4 and CDK6. In normal cell cycle progression, mitogenic signals lead to the upregulation of Cyclin D, which forms a complex with and activates CDK4 and CDK6. This active complex then phosphorylates the Retinoblastoma protein (Rb). Phosphorylated Rb (pRb) releases its inhibition on the E2F family of transcription factors, allowing for the transcription of genes necessary for DNA replication and progression into the S phase.

Ribociclib, and presumably this compound, competitively binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F transcription factors, thereby inducing G1 cell cycle arrest and inhibiting tumor cell proliferation.

Signaling Pathway Diagram

Caption: Inhibition of the Cyclin D-CDK4/6-Rb pathway by this compound/Ribociclib, leading to G1 cell cycle arrest.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Ribociclib

| Target Enzyme | IC50 (nM) |

| CDK4/Cyclin D1 | 10 |

| CDK6/Cyclin D3 | 39 |

Data represents the half-maximal inhibitory concentration (IC50) from enzymatic assays.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of CDK4/6 inhibitors like Ribociclib and would be applicable for the study of this compound.

In Vitro CDK4/6 Kinase Assay

Objective: To determine the direct inhibitory activity of a compound against CDK4 and CDK6 enzymes.

Methodology:

-

Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, Rb protein (or a peptide substrate), ATP (radiolabeled or for use in a luminescence-based assay), and the test compound (this compound/Ribociclib).

-

Procedure:

-

The test compound is serially diluted and incubated with the CDK/Cyclin complex.

-

The kinase reaction is initiated by the addition of the Rb substrate and ATP.

-

After a defined incubation period, the reaction is stopped.

-

The extent of Rb phosphorylation is quantified. This can be done using various methods:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the Rb substrate via autoradiography or scintillation counting.

-

Luminescence-based Assay: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay). A decrease in signal indicates higher kinase activity.

-

Fluorescence-based Assay: Using a specific antibody that recognizes the phosphorylated form of the Rb substrate.

-

-

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the effect of the compound on the proliferation of cancer cell lines.

Methodology:

-

Cell Lines: HR+/HER2- breast cancer cell lines (e.g., MCF-7, T-47D) are commonly used.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of the test compound.

-

After a prolonged incubation period (e.g., 72 hours), cell viability or proliferation is measured using assays such as:

-

MTS/MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

-

Crystal Violet Assay: Stains total cellular protein to quantify cell number.

-

BrdU/EdU Incorporation Assay: Measures DNA synthesis as a direct marker of proliferation.

-

-

-

Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for characterizing the mechanism of action of a CDK4/6 inhibitor.

Conclusion

This compound, as the N-desmethyl metabolite of Ribociclib, is presumed to share the same core mechanism of action: the selective inhibition of CDK4 and CDK6. This leads to the prevention of Rb phosphorylation, subsequent G1 cell cycle arrest, and a halt in tumor cell proliferation. While specific quantitative data for this compound's inhibitory potency is not widely published, the detailed understanding of Ribociclib's pharmacology provides a strong foundation for inferring its biological activity. Further direct experimental validation would be necessary to precisely quantify the contribution of this compound to the overall clinical efficacy of Ribociclib.

N-Desmethyl Ribociclib: A Comprehensive Technical Overview of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Ribociclib, also known as LEQ803 or M4, is a primary metabolite of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Ribociclib. This technical guide provides an in-depth analysis of the biological activity of N-Desmethyl Ribociclib, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key signaling pathways and workflows. While Ribociclib is a potent and selective inhibitor of CDK4/6, its metabolite, N-Desmethyl Ribociclib, exhibits significantly reduced pharmacological activity. Understanding the biological profile of this major metabolite is crucial for a comprehensive assessment of Ribociclib's overall mechanism of action, pharmacokinetics, and clinical efficacy.

Introduction to Ribociclib and its Metabolism

Ribociclib is an orally bioavailable small molecule inhibitor that selectively targets CDK4 and CDK6, key regulators of the cell cycle.[1][2] By inhibiting these kinases, Ribociclib prevents the phosphorylation of the Retinoblastoma protein (Rb), leading to a G1 phase cell cycle arrest and subsequent suppression of tumor cell proliferation.[3][4] This mechanism of action has established Ribociclib as a critical therapeutic agent in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1]

Ribociclib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[5][6] This metabolic process generates several metabolites, with N-Desmethyl Ribociclib (M4/LEQ803) being one of the most significant in circulation.[6]

Quantitative Biological Activity

Table 1: Comparative Biological Activity of Ribociclib and N-Desmethyl Ribociclib

| Compound | Assay Type | Parameter | Value | Reference |

| Ribociclib | Enzymatic Assay | CDK4 IC50 | 10 nM | [7] |

| Enzymatic Assay | CDK6 IC50 | 39 nM | [7] | |

| Cell-based Assay | G1 Arrest IC50 | 0.053 µM | ||

| N-Desmethyl Ribociclib (this compound/M4) | Cell-based Assay | G1 Arrest IC50 | 0.24 µM |

The in vitro pharmacological activity of N-Desmethyl Ribociclib, measured by its ability to induce G1 cell cycle arrest, is approximately 5-fold lower than that of Ribociclib. Furthermore, considering its plasma exposure levels in humans, the contribution of N-Desmethyl Ribociclib to the overall pharmacological activity of Ribociclib is considered to be negligible, estimated at approximately 1.9%.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of Ribociclib and, by extension, its less active metabolite, involves the inhibition of the CDK4/6-Cyclin D-Rb pathway. This pathway is a critical checkpoint for cell cycle progression from the G1 to the S phase.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of N-Desmethyl Ribociclib.

In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay measures the enzymatic activity of CDK4/Cyclin D1 and CDK6/Cyclin D3 and the inhibitory potential of test compounds.

Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of N-Desmethyl Ribociclib in an appropriate buffer (e.g., DMSO).

-

Dilute recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme to the desired concentration in kinase assay buffer.

-

Prepare a solution of the substrate (e.g., a synthetic Rb-derived peptide) and ATP in kinase assay buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add the diluted N-Desmethyl Ribociclib or vehicle control.

-

Add the diluted enzyme to each well.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Signal Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of N-Desmethyl Ribociclib and determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blotting for Phospho-Rb

This method is used to assess the phosphorylation status of Rb in cells treated with N-Desmethyl Ribociclib.

Protocol:

-

Cell Culture and Treatment:

-

Seed a suitable cancer cell line (e.g., MCF-7) in culture plates and allow them to adhere.

-

Treat the cells with varying concentrations of N-Desmethyl Ribociclib or a vehicle control for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel via electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser780) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin or GAPDH) for normalization.

-

Quantify the band intensities to determine the relative levels of pRb.

-

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle following treatment with N-Desmethyl Ribociclib.

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cultured cells with N-Desmethyl Ribociclib as described for Western blotting.

-

Harvest the cells by trypsinization and wash with PBS.

-

-

Cell Fixation and Staining:

-

Fix the cells in ice-cold 70% ethanol.

-

Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

-

Flow Cytometry:

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of the DNA dye.

-

-

Data Analysis:

-

Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase is indicative of CDK4/6 inhibition.

-

Conclusion

N-Desmethyl Ribociclib (this compound/M4) is a major metabolite of Ribociclib that exhibits significantly reduced biological activity compared to the parent drug. While it is formed through CYP3A4-mediated metabolism, its contribution to the overall clinical efficacy of Ribociclib is minimal. The experimental protocols detailed in this guide provide a framework for the further characterization of N-Desmethyl Ribociclib and other metabolites of CDK4/6 inhibitors. A thorough understanding of the pharmacological profiles of drug metabolites is essential for a complete assessment of a drug's safety and efficacy in drug development.

References

- 1. ADP-Glo™ Kinase Assay Protocol [promega.co.uk]

- 2. In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ribociclib hydrochloride | CDK | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

LEQ803 in Oncology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEQ803, also known as N-Desmethyl Ribociclib or M4, is a principal active metabolite of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Ribociclib.[1][2] Ribociclib is an established therapeutic agent in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[3] Understanding the pharmacological profile of its metabolites is crucial for a comprehensive assessment of the drug's overall activity and safety. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental methodologies used for its characterization. The information is presented to support oncology researchers, scientists, and professionals in drug development in their understanding of this key metabolite.

Introduction to this compound and its Parent Compound, Ribociclib

Ribociclib is a selective, orally bioavailable small molecule inhibitor of CDK4 and CDK6.[4] These kinases are fundamental drivers of the cell cycle, and their inhibition by Ribociclib leads to cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation.[5][6] this compound is formed in vivo through the metabolism of Ribociclib, primarily by the cytochrome P450 enzyme CYP3A4.[7] While Ribociclib is the major circulating component, this compound is one of its most abundant plasma metabolites and exhibits a pharmacological activity that contributes to the overall clinical profile of Ribociclib.[1]

Mechanism of Action: The CDK4/6-Cyclin D-Rb Pathway

The primary mechanism of action of this compound, mirroring that of its parent compound Ribociclib, is the inhibition of the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway. This pathway is a critical regulator of the G1-S phase transition in the cell cycle.[6]

In cancer cells with a functional Rb pathway, hyperactivation of CDK4 and CDK6 leads to the phosphorylation of the Rb protein. Phosphorylated Rb (pRb) releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and progression into the S phase. By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state. This active Rb sequesters E2F, thereby blocking the G1-S transition and inducing cell cycle arrest.[5]

Preclinical and In Vitro Data

While extensive clinical data is available for Ribociclib, the characterization of this compound primarily comes from preclinical and in vitro studies. These studies are essential for understanding the metabolite's contribution to the overall pharmacological effect of the parent drug.

In Vitro Activity

The in vitro pharmacological activity of this compound has been assessed through cell cycle profiling using flow cytometry. These experiments have demonstrated that this compound is an active inhibitor of the cell cycle, albeit with a lower potency compared to Ribociclib.[1]

| Compound | IC50 for G1 Arrest (µM)[1] | Relative Potency to Ribociclib |

| Ribociclib | 0.053 | 1x |

| This compound (M4) | 0.24 | ~0.22x (5-fold lower) |

Pharmacokinetics

Pharmacokinetic studies in humans have provided valuable data on the exposure of this compound relative to Ribociclib. Following oral administration of Ribociclib, this compound exhibits a pharmacokinetic profile that is parallel to the parent drug.[1]

| Parameter | Ribociclib[1] | This compound (M4) [1] |

| Tmax (hours) after repeated 600 mg dose | ~2.4 | ~4.0 |

| T1/2 (hours) after repeated 600 mg dose | ~32.0 | ~31.4 |

| AUC0–24 h relative to Ribociclib | 100% | ~8% |

Based on its in vivo exposure and relative in vitro pharmacological activity, this compound is not considered to have a clinically relevant contribution to the overall pharmacological activity of Ribociclib at the therapeutic dose.[1]

Off-Target Activity

An assessment of the off-target activity of this compound was conducted on a panel of G protein-coupled receptors (GPCRs), transporters, ion channels, nuclear receptors, and enzymes. While Ribociclib showed some off-target activities, the specific off-target profile of this compound has been evaluated to ensure a comprehensive understanding of the drug's safety profile.

Experimental Protocols

The characterization of this compound involves a series of established in vitro and analytical methodologies. Below are detailed descriptions of the key experimental protocols.

In Vitro Metabolism of Ribociclib

The in vitro metabolism of Ribociclib to form this compound is typically investigated using human liver microsomes (HLMs) or recombinant human cytochrome P450 enzymes.

Methodology:

-

Incubation Mixture Preparation: A typical incubation mixture contains Ribociclib, human liver microsomes (or recombinant CYP3A4), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-generating system or NADPH.

-

Incubation: The mixture is incubated at 37°C for a specified period.

-

Termination of Reaction: The reaction is terminated by adding a quenching solution, such as acetonitrile or methanol, which also serves to precipitate proteins.

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected.

-

LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify Ribociclib and its metabolites, including this compound.

CDK4/6 Kinase Activity Assay

To determine the direct inhibitory effect of this compound on CDK4 and CDK6, a biochemical kinase assay is employed. This assay measures the phosphorylation of a substrate by the purified enzyme in the presence and absence of the inhibitor.

Methodology:

-

Reaction Components: The assay is typically performed in a multi-well plate format and includes purified recombinant CDK4/Cyclin D and CDK6/Cyclin D enzymes, a suitable substrate (e.g., a fragment of the Rb protein), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

Inhibitor Addition: Serial dilutions of this compound (and Ribociclib as a positive control) are added to the wells.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of the enzyme or ATP and incubated at room temperature for a defined period.

-

Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done through various methods, including:

-

Radiometric Assay: Capturing the radiolabeled phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter.

-

Luminescence-based Assay: Using a system like ADP-Glo™, which measures the amount of ADP produced during the kinase reaction.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation and Cell Cycle Arrest Assays

Cell-based assays are crucial for evaluating the pharmacological activity of this compound in a more physiologically relevant context.

Methodology:

-

Cell Culture: A suitable cancer cell line with an intact Rb pathway (e.g., MCF-7 breast cancer cells) is cultured under standard conditions.

-

Treatment: Cells are treated with various concentrations of this compound.

-

Incubation: Cells are incubated with the compound for a period that allows for effects on proliferation and the cell cycle to be observed (typically 24-72 hours).

-

Endpoint Analysis:

-

Proliferation Assay: The effect on cell proliferation can be measured using various methods, such as direct cell counting, or assays that measure DNA content (e.g., using fluorescent dyes like SYBR Green).

-

Cell Cycle Analysis: To determine the effect on cell cycle distribution, cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry. An accumulation of cells in the G1 phase is indicative of CDK4/6 inhibition.

-

Western Blotting: To confirm the mechanism of action, protein lysates from treated cells can be analyzed by Western blotting to assess the phosphorylation status of Rb at CDK4/6-specific sites (e.g., Ser780, Ser795). A decrease in pRb levels indicates target engagement.

-

Conclusion

This compound is a significant metabolite of Ribociclib that demonstrates in vitro activity as a CDK4/6 inhibitor, albeit with lower potency than its parent compound. Its formation, primarily through CYP3A4-mediated metabolism, and its pharmacokinetic profile have been well-characterized. While its direct contribution to the overall clinical efficacy of Ribociclib is considered minor due to its lower exposure and potency, a thorough understanding of its pharmacology is essential for a complete assessment of the drug. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other drug metabolites in oncology research. This knowledge is critical for the development of safer and more effective cancer therapeutics.

References

- 1. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting CDK4/6 in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data PMID: 32524755 | MCE [medchemexpress.cn]

The Pharmacokinetics of LEQ803: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic properties of LEQ803, the primary N-desmethyl metabolite of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, Ribociclib. While studied in the context of its parent compound, understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for a complete characterization of Ribociclib's clinical pharmacology.

Core Pharmacokinetic Profile of this compound

This compound is formed from Ribociclib primarily through metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] It is a significant circulating metabolite observed in both preclinical species and humans, though its exposure is generally less than that of the parent drug.

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters for this compound, derived from studies involving the administration of Ribociclib.

Table 1: this compound-to-Ribociclib Metabolic Ratios

| Administration Route | Ratio (AUCthis compound / AUCRibociclib) | Species | Reference |

| Oral | 0.198 | Human | [2] |

| Intravenous | 0.125 | Human | [2] |

| Oral | 38% (0.38) | Rat | [3] |

| Oral | 3% (0.03) | Dog | [3] |

AUC: Area Under the Plasma Concentration-Time Curve

The higher ratio of this compound to Ribociclib following oral administration compared to intravenous infusion in humans and preclinical models suggests a significant first-pass effect in the generation of this metabolite.[3]

Metabolic Pathway

The metabolic conversion of Ribociclib to this compound is a primary clearance mechanism for the parent drug. This biotransformation is catalyzed by CYP3A4 and involves the N-demethylation of Ribociclib.

Caption: Metabolic conversion of Ribociclib to this compound via CYP3A4.

Experimental Protocols

The pharmacokinetic data for this compound were generated from clinical and preclinical studies designed to evaluate the ADME properties of Ribociclib. The methodologies below are representative of those used in these studies.

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A human ADME study was conducted to determine the routes of excretion, pharmacokinetics, and biotransformation of Ribociclib and its metabolites, including this compound.[3]

-

Study Design: An open-label, single-dose study in healthy male volunteers.

-

Study Drug Administration: A single oral dose of 600 mg of [¹⁴C]-radiolabeled Ribociclib was administered.[3]

-

Sample Collection:

-

Bioanalytical Method: Plasma and urine concentrations of Ribociclib and this compound were measured using validated bioanalytical assays, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] Total radioactivity was measured by radiometric methods.[3]

-

Data Analysis: Pharmacokinetic parameters such as AUC and Cmax were calculated from the plasma concentration-time data. Metabolite profiling was conducted on plasma, urine, and feces to identify and quantify the metabolites, including this compound.[3]

The workflow for this type of study is visualized below.

Caption: General experimental workflow for a human ADME study.

Absolute Bioavailability and Bioequivalence Studies

Studies in healthy subjects were conducted to assess the absolute oral bioavailability of Ribociclib and compare different formulations.[5]

-

Study Design: Open-label, crossover studies in healthy participants.[5]

-

Drug Administration:

-

Pharmacokinetic Assessment: The plasma pharmacokinetics of both Ribociclib and its major metabolite, this compound, were assessed in both study types. This allowed for the calculation of the this compound-to-Ribociclib metabolic ratios for both oral and intravenous routes.[2]

Studies in Special Populations

The pharmacokinetics of Ribociclib and this compound have also been evaluated in specific populations to inform dosing recommendations.

-

Hepatic Impairment: A Phase 1, open-label, single-dose study was conducted in subjects with varying degrees of hepatic impairment (mild, moderate, severe) compared to subjects with normal hepatic function.[6] Following a single 400 mg oral dose of Ribociclib, the pharmacokinetics of both Ribociclib and this compound were assessed.[6]

-

Renal Impairment: In a dedicated clinical study, the exposure of Ribociclib and this compound was evaluated after a single 400 mg dose in non-cancer subjects with renal impairment compared to those with normal renal function.[2]

Clinical Significance

While this compound is a major metabolite, its exposure is lower than that of Ribociclib.[3] Current assessments suggest that the exposure increase of this compound observed in special populations, such as those with renal impairment, is not expected to have clinical relevance due to a lack of clinically significant activity.[2] The primary driver of the clinical efficacy and safety profile of Ribociclib treatment is considered to be the parent compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Absolute Oral Bioavailability and Bioequivalence of Ribociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

LEQ803: A Comprehensive Technical Review of a Primary Ribociclib Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribociclib, marketed as Kisqali®, is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is a critical therapeutic agent in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2][3] The clinical efficacy and safety profile of any drug is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties. Ribociclib undergoes extensive hepatic metabolism, leading to the formation of several metabolites.[1][2][4][5] This technical guide provides an in-depth examination of LEQ803, a major circulating metabolite of Ribociclib. We will delve into its formation, pharmacokinetic profile, clinical relevance, and the experimental methodologies used for its characterization.

Metabolic Pathway: Formation of this compound

This compound, also known as N-Desmethyl Ribociclib, is a primary phase I metabolite of Ribociclib.[4][6] Its formation occurs predominantly through oxidative metabolism in the liver. In vitro and in vivo studies have conclusively identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the N-demethylation of Ribociclib at the piperazine ring, yielding this compound.[1][4][5][6][7] While other enzymes, such as flavin-containing monooxygenase 3 (FMO3), contribute to the overall metabolism of Ribociclib, CYP3A4 is the key driver for the generation of this compound.[1][4]

Caption: Metabolic conversion of Ribociclib to this compound via CYP3A4.

Quantitative Data Summary: Pharmacokinetics of this compound

The pharmacokinetic (PK) profile of this compound has been characterized in human studies. A key finding is that the plasma concentration-time profile of this compound is parallel to that of the parent drug, Ribociclib, suggesting its formation is rate-limited by the metabolism of Ribociclib.[1][8] Despite being a major metabolite, its systemic exposure is significantly lower than that of Ribociclib.

| Parameter | Value | Condition | Reference |

| Relative Exposure (AUC0–24 h) | ~8-10% of Ribociclib AUC | Steady state; 600 mg Ribociclib dose | [1][8] |

| Time to Maximum Concentration (Tmax) | 4.0 hours (median) | After repeated 600 mg daily doses | [1] |

| Half-life (T1/2) | 31.4 hours | After repeated 600 mg daily doses | [1] |

| Metabolic Ratio (Oral) | 0.198 (this compound-to-Ribociclib) | Single dose | [9] |

| Metabolic Ratio (Intravenous) | 0.125 (this compound-to-Ribociclib) | Single dose | [9] |

| Excretion (Feces) | ~14% of administered dose | Human ADME study | [5] |

| Excretion (Urine) | ~4% of administered dose | Human ADME study | [5] |

AUC0–24 h: Area under the plasma concentration-time curve from time 0 to 24 hours.

Based on its significantly lower in vivo exposure and relative in vitro pharmacological activity, this compound is not considered to have a clinically relevant contribution to the overall therapeutic effect of Ribociclib.[1]

Experimental Protocols

The identification and quantification of this compound have been accomplished through a series of standard drug metabolism studies.

In Vitro Metabolism Characterization

-

Objective: To identify the metabolic pathways and enzymes responsible for Ribociclib metabolism.

-

Methodology:

-

Incubation: Radiolabeled ([³H] or [¹⁴C]) Ribociclib is incubated with human liver microsomes (HLM) or recombinant human CYP and FMO enzymes.[4]

-

Cofactors: The incubation mixture includes necessary cofactors such as NADPH to initiate the metabolic reactions.[4]

-

Reaction Quenching: After a specified time, the reaction is stopped, typically by adding a cold organic solvent like acetonitrile.

-

Sample Analysis: The quenched samples are centrifuged, and the supernatant is analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the metabolites formed.[10][11]

-

Enzyme Phenotyping: By using specific chemical inhibitors or recombinant enzymes, the contribution of individual enzymes (e.g., CYP3A4) to the formation of each metabolite is determined.[4]

-

Human ADME Study

-

Objective: To understand the absorption, distribution, metabolism, and excretion of Ribociclib and its metabolites in humans.

-

Methodology:

-

Dosing: A single oral dose of radiolabeled ([¹⁴C]) Ribociclib is administered to healthy male volunteers.[4]

-

Sample Collection: Blood, plasma, urine, and feces are collected at various time points.[4]

-

Radioactivity Measurement: Total radioactivity in the collected samples is measured using liquid scintillation counting to determine the extent of absorption and routes of excretion.

-

Metabolite Profiling: Samples are processed and analyzed by LC-MS/MS to profile and identify the metabolites present in circulation and excreta.[4]

-

Quantification: The amount of Ribociclib and its metabolites, including this compound, is quantified to determine their relative abundance.

-

Bioanalytical Quantification in Plasma

-

Objective: To accurately measure the concentrations of Ribociclib and this compound in clinical plasma samples.

-

Methodology:

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction. A stable isotope-labeled internal standard (e.g., Ribociclib-d6) is added to ensure accuracy.[12]

-

Chromatographic Separation: The extracted samples are injected into a High-Performance Liquid Chromatography (HPLC) system, often using a reversed-phase C18 column, to separate Ribociclib and this compound from other plasma components.[13][14]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity for quantifying the specific parent-to-product ion transitions for both Ribociclib and this compound.[13]

-

Validation: The method is fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as selectivity, sensitivity, linearity, accuracy, and precision.[12][13]

-

Caption: Workflow for Ribociclib metabolite identification.

Mechanism of Action: Ribociclib Signaling Pathway

To understand the context of Ribociclib's metabolism, it is essential to review its mechanism of action. Ribociclib targets the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, which is a fundamental regulator of the cell cycle. In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation. Ribociclib restores cell cycle control by inhibiting CDK4 and CDK6, preventing the phosphorylation of the Rb protein. Hypophosphorylated Rb remains active and binds to the E2F transcription factor, halting the cell's progression from the G1 to the S phase of the cell cycle.[1][2]

Caption: Ribociclib inhibits the CDK4/6-Rb signaling pathway.

Conclusion

This compound is a well-characterized, primary metabolite of Ribociclib, formed via CYP3A4-mediated N-demethylation. Its pharmacokinetic profile mirrors that of the parent compound but at substantially lower concentrations, representing approximately 8-10% of the systemic exposure of Ribociclib.[1][8] Consequently, it is considered to make a negligible contribution to the overall clinical activity. The elucidation of its formation and disposition through rigorous in vitro and in vivo studies has been crucial for a comprehensive understanding of Ribociclib's ADME profile, supporting its safe and effective use in the clinic. This guide provides a core technical summary for professionals engaged in oncology drug research and development.

References

- 1. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. [PDF] In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of Letrozole, Palbociclib, Ribociclib, Abemaciclib, and Metabolites in Volumetric Dried Blood Spots: Development and Validation of an LC-MS/MS Method for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

LEQ803: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEQ803, also known as N-desmethyl Ribociclib, is the primary active metabolite of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Ribociclib. Formed in vivo through metabolism by the cytochrome P450 enzyme CYP3A4, this compound is anticipated to contribute to the overall clinical efficacy of its parent drug. This technical guide provides a comprehensive overview of the discovery, proposed synthesis, mechanism of action, and key preclinical characterization methodologies for this compound. Detailed experimental protocols for in vitro assays and structured tables of available quantitative data are presented to facilitate further research and development of this compound and other CDK4/6 inhibitors.

Discovery and Proposed Synthesis

Discovery

This compound was identified as the major human metabolite of Ribociclib during extensive absorption, distribution, metabolism, and excretion (ADME) studies of the parent drug.[1] In a human ADME study involving a single oral dose of radiolabeled [14C]-Ribociclib, this compound (designated as metabolite M4) was characterized and quantified in plasma and urine.[1] These studies confirmed that the N-demethylation of the piperazine moiety of Ribociclib is a primary metabolic pathway mediated by CYP3A4.[1]

Proposed Synthesis of this compound

Mechanism of Action: Inhibition of the CDK4/6-Cyclin D-Rb Signaling Pathway

This compound, as an active metabolite of Ribociclib, is expected to exert its therapeutic effect through the same mechanism of action: selective inhibition of CDK4 and CDK6. In many estrogen receptor-positive (ER+) breast cancers, the CDK4/6-Cyclin D-Rb pathway is hyperactivated, leading to uncontrolled cell proliferation. This compound is believed to bind to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition of the cell cycle and inducing cell cycle arrest.

Experimental Protocols for Preclinical Characterization

The following are detailed methodologies for key experiments to characterize the in vitro activity of this compound.

In Vitro Kinase Assay (ADP-Glo™ Assay)

Objective: To determine the direct inhibitory activity of this compound on the enzymatic activity of CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.

Protocol:

-

Prepare a reaction mixture containing recombinant human CDK4/Cyclin D1 or CDK6/Cyclin D3, a suitable substrate (e.g., a peptide derived from the Rb protein), and ATP in a kinase assay buffer.

-

Dispense the reaction mixture into a 384-well plate.

-

Add varying concentrations of this compound (typically in a serial dilution) to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Convert the generated ADP to ATP by adding Kinase Detection Reagent.

-

Measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal. The signal is inversely proportional to the kinase inhibition.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the kinase activity.

Cell Viability Assay (SRB Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Protocol:

-

Seed cancer cells (e.g., MCF-7, a human breast adenocarcinoma cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 72 hours.

-

Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.

-

Wash the plates five times with 1% acetic acid and allow them to air dry.

-

Solubilize the bound dye with 10 mM Tris base.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the GI50 (50% growth inhibition) concentration.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

-

Culture cancer cells to approximately 70-80% confluency.

-

Treat the cells with this compound for a specified period (e.g., 24 hours).

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 7-cyclopentyl-N-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide |

| Molecular Formula | C22H28N8O |

| Molecular Weight | 420.52 g/mol |

| CAS Number | 1211441-59-6 |

Table 2: In Vitro Biological Activity of Ribociclib (Parent Compound)

| Target | Assay | IC50 (nM) |

| CDK4/Cyclin D1 | Kinase Assay | 10 |

| CDK6/Cyclin D3 | Kinase Assay | 39 |

Note: Specific IC50 values for this compound are not publicly available. As an active metabolite, its potency is expected to be in a similar nanomolar range to Ribociclib.

Table 3: Pharmacokinetic Parameters of this compound in Humans (Following a single 600 mg oral dose of [14C]-Ribociclib)

| Parameter | Value | Unit |

| Tmax (Median) | 4.0 | hours |

| T1/2 (Mean) | 31.4 | hours |

Conclusion

This compound is a significant active metabolite of the CDK4/6 inhibitor Ribociclib. Its discovery and characterization are crucial for a comprehensive understanding of the clinical pharmacology of Ribociclib. The proposed synthesis and detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and to advance the development of novel CDK4/6 inhibitors. The available data suggest that this compound likely contributes to the therapeutic efficacy of its parent compound by inhibiting the CDK4/6-Cyclin D-Rb pathway, leading to cell cycle arrest in cancer cells. Further studies are warranted to fully elucidate the preclinical and clinical profile of this compound.

References

LEQ803: A Comprehensive Technical Guide to the N-Desmethyl Metabolite of Ribociclib

For Researchers, Scientists, and Drug Development Professionals

Abstract

LEQ803, also known as N-Desmethyl Ribociclib, is a primary metabolite of the cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, Ribociclib. Formed predominantly through cytochrome P450 3A4 (CYP3A4) mediated metabolism, this compound is a significant circulating entity following the administration of Ribociclib. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological characteristics of this compound. Detailed experimental protocols for its quantification and the study of its metabolic generation are also presented. While the in vivo pharmacological activity of this compound is not considered clinically relevant, this document aims to provide a comprehensive resource for researchers investigating the metabolism and disposition of Ribociclib.

Chemical Structure and Properties

This compound is structurally similar to its parent compound, Ribociclib, with the primary difference being the absence of a methyl group on the dimethylcarboxamide moiety.

Chemical Structure:

-

IUPAC Name: 7-cyclopentyl-N-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrrolo[2,3-d]pyrimidine-6-carboxamide

-

CAS Number: 1211441-59-6

-

Molecular Formula: C₂₂H₂₈N₈O

-

SMILES: O=C(C1=CC2=C(N1C3CCCC3)N=C(NC4=NC=C(N5CCNCC5)C=C4)N=C2)NC

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 420.51 g/mol | [1] |

| Appearance | Solid, Light yellow to yellow | [2] |

| Solubility | DMSO: 4.17 mg/mL (9.92 mM) with ultrasonic and warming to 60°C. Note: Product is hygroscopic, use newly opened DMSO. | [2] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [2] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [2][3] |

Biological Activity and Pharmacokinetics

This compound is a major metabolite of Ribociclib, a potent and selective inhibitor of CDK4 and CDK6. While Ribociclib's primary mechanism of action is the inhibition of these kinases, leading to cell cycle arrest in the G1 phase, the specific in vitro inhibitory activity of this compound against CDK4 and CDK6 is not widely reported in publicly available literature. However, it has been stated that this compound does not have a clinically relevant contribution to the pharmacological activity of Ribociclib in vivo.

Pharmacokinetic Properties:

The pharmacokinetic profile of this compound has been characterized in human studies following the administration of Ribociclib.

| Parameter | Value | Condition | Reference |

| Tmax (Median) | 4.0 hours | Following repeated daily administration of 600 mg Ribociclib in cancer patients. | [4] |

| T1/2 (Mean) | 31.4 hours | Following repeated daily administration of 600 mg Ribociclib in cancer patients. | [4] |

| AUC₀₋₂₄ h Ratio (this compound/Ribociclib) | Approximately 8% (geometric mean) | At a 600 mg single and multiple dose level of Ribociclib. | [4] |

| Metabolic Ratio (Oral Administration) | 0.198 | This compound-to-Ribociclib ratio. | [5] |

| Metabolic Ratio (Intravenous Infusion) | 0.125 | This compound-to-Ribociclib ratio. | [5] |

Signaling Pathways and Metabolic Generation

Ribociclib Signaling Pathway

Ribociclib exerts its therapeutic effect by inhibiting the CDK4/6-Cyclin D-Rb-E2F pathway, which is a critical regulator of the G1-S phase transition in the cell cycle.

Caption: Simplified signaling pathway of CDK4/6 inhibition by Ribociclib.

Metabolic Pathway of this compound Formation

This compound is formed from Ribociclib primarily through N-demethylation, a reaction catalyzed by the cytochrome P450 enzyme CYP3A4 in the liver.

Caption: Metabolic conversion of Ribociclib to this compound via CYP3A4.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of this compound in human plasma. Specific parameters may require optimization based on the instrumentation used.

Caption: General workflow for this compound quantification in plasma.

Methodology Details:

-

Sample Preparation:

-

To 50 µL of human plasma, add a suitable internal standard.

-

Precipitate proteins by adding 3 volumes of acetonitrile containing 0.1% (v/v) formic acid.

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and dilute as necessary before injection.

-

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used (e.g., YMC-Triart C18, 2.0 x 30 mm, 1.9 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in an organic solvent mixture (e.g., acetonitrile:isopropanol 8:2 v/v).

-

Gradient: A gradient elution is employed to separate the analyte from matrix components.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Heated electrospray ionization (HESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.

-

-

Quantification:

-

A calibration curve is constructed by analyzing standards of known this compound concentrations in blank plasma.

-

The concentration of this compound in unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

-

In Vitro Metabolism of Ribociclib in Human Liver Microsomes

This protocol outlines a typical experiment to study the formation of this compound from Ribociclib using human liver microsomes (HLM).

Methodology Details:

-

Reaction Mixture:

-

Prepare a reaction mixture in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) containing MgCl₂ (e.g., 5 mM).

-

Add pooled human liver microsomes (e.g., 0.4 mg protein/mL).

-

Add Ribociclib (substrate) at various concentrations to determine enzyme kinetics.

-

-

Incubation:

-

Pre-incubate the mixture at 37°C for a short period (e.g., 3 minutes).

-

Initiate the metabolic reaction by adding a cofactor, typically NADPH.

-

Incubate at 37°C with gentle shaking for a defined period.

-

-

Reaction Termination and Sample Processing:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to pellet the microsomes.

-

Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method as described in section 4.1.

-

-

Enzyme Phenotyping (Optional):

-

To identify the specific CYP enzymes involved, incubations can be performed with recombinant human CYP enzymes or in the presence of selective chemical inhibitors of different CYP isoforms.

-

Conclusion

This compound is a key metabolite of Ribociclib, formed through CYP3A4-mediated N-demethylation. While its direct pharmacological contribution to the overall efficacy of Ribociclib is considered minimal, a thorough understanding of its formation, properties, and pharmacokinetics is crucial for a complete characterization of the parent drug's disposition in humans. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the role of this compound in the context of Ribociclib therapy. Further studies to elucidate the precise in vitro inhibitory activity of this compound against CDK4 and CDK6 would provide valuable information for the scientific community.

References

- 1. Updates on the CDK4/6 Inhibitory Strategy and Combinations in Breast Cancer | MDPI [mdpi.com]

- 2. Ribociclib and Abemaciclib: CDK4/6 Inhibitors for the Treatment of Hormone Receptor–Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of N-Desmethyl Ribociclib (M4/LEQ803): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribociclib (Kisqali®, LEE011) is a highly selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] It is approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] Like all xenobiotics, ribociclib undergoes extensive metabolism in vivo. One of its primary metabolites is N-Desmethyl Ribociclib, also known as M4 or LEQ803.[3][4] This technical guide provides a comprehensive overview of the in vitro characterization of N-Desmethyl Ribociclib, summarizing its pharmacological activity, metabolic generation, and detailed protocols for its evaluation.

Metabolic Formation of N-Desmethyl Ribociclib

N-Desmethyl Ribociclib (M4) is a major metabolite of ribociclib.[3][4] Its formation occurs predominantly through oxidative metabolism, specifically N-demethylation.[3][5] In vitro studies using human liver microsomes (HLM) and recombinant human CYP enzymes have identified Cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for this biotransformation.[3][4]

The metabolic pathway involves the removal of a methyl group from the N,N-dimethylformamide moiety of the ribociclib molecule. This process is a key component of ribociclib's hepatic clearance.[3]

Figure 1. Metabolic conversion of Ribociclib to N-Desmethyl Ribociclib.

In Vitro Pharmacological Profile

Cell-Based Potency

The primary mechanism of action for ribociclib is the induction of G1 cell cycle arrest.[6] The potency of N-Desmethyl Ribociclib in inducing this effect has been compared to that of the parent compound using flow cytometry-based cell cycle analysis.[3] The results indicate that N-Desmethyl Ribociclib is significantly less potent than ribociclib.[3]

| Compound | Assay Type | Endpoint | IC50 (µM) | Relative Potency vs. Ribociclib |

| Ribociclib | Cell Cycle Profiling | G1 Arrest | 0.053[3] | - |

| N-Desmethyl Ribociclib (M4) | Cell Cycle Profiling | G1 Arrest | 0.24[3] | ~5-fold lower |

Table 1: Comparative Cell-Based Potency of Ribociclib and N-Desmethyl Ribociclib.

Given its lower in vitro pharmacological activity and its relative plasma exposure, the contribution of N-Desmethyl Ribociclib to the overall clinical activity of ribociclib is considered to be negligible.[3]

Key Signaling Pathway

Ribociclib and its metabolites function by inhibiting the CDK4/6-Cyclin D-Rb pathway, which is a critical regulator of the G1-S phase transition in the cell cycle. Inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma protein (Rb), maintaining it in its active, hypophosphorylated state where it binds to and sequesters the E2F transcription factor, thereby blocking the transcription of genes required for DNA synthesis and cell cycle progression.

Figure 2. The CDK4/6-Cyclin D-Rb signaling pathway and point of inhibition.

Experimental Protocols

The following sections detail representative protocols for the in vitro characterization of N-Desmethyl Ribociclib.

Protocol 1: In Vitro Metabolism of Ribociclib

This protocol describes the generation of N-Desmethyl Ribociclib from its parent compound using human liver microsomes.

Objective: To assess the metabolic conversion of ribociclib to N-Desmethyl Ribociclib (M4) in vitro.

Materials:

-

Ribociclib

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or Methanol (for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare a stock solution of ribociclib in a suitable solvent (e.g., DMSO). Prepare working solutions of HLMs and the NADPH regenerating system in potassium phosphate buffer.

-

Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, HLM solution, and ribociclib working solution.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol. This also precipitates the microsomal proteins.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate. Analyze the samples by a validated LC-MS/MS method to identify and quantify ribociclib and its metabolite, N-Desmethyl Ribociclib.[4]

Figure 3. Workflow for the in vitro metabolism of Ribociclib.

Protocol 2: Biochemical CDK4/6 Kinase Inhibition Assay

This protocol provides a representative method for assessing the direct inhibitory activity of a compound against purified CDK4/Cyclin D1 and CDK6/Cyclin D3 enzyme complexes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-Desmethyl Ribociclib against CDK4 and CDK6 enzymatic activity.

Materials:

-

Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

-

Kinase substrate (e.g., a peptide derived from Retinoblastoma protein, Rb)

-

ATP

-

N-Desmethyl Ribociclib and a positive control (e.g., Ribociclib)

-

Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or [γ-33P]-ATP for radiometric assay)

-

Microplate reader compatible with the detection method

Procedure:

-

Compound Preparation: Perform a serial dilution of N-Desmethyl Ribociclib and the positive control in the appropriate assay buffer or DMSO.

-

Reaction Setup: In a suitable microplate (e.g., 384-well), add the kinase assay buffer, the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme, and the kinase substrate.

-

Compound Addition: Add the serially diluted test compound or control to the wells. Include wells with no inhibitor (100% activity control) and wells with no enzyme (background control).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60-120 minutes).

-

Reaction Termination & Detection: Stop the reaction and measure the kinase activity using the chosen detection method. For example, with the ADP-Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

-

Data Analysis: Subtract the background signal from all measurements. Calculate the percent inhibition for each compound concentration relative to the 100% activity control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Figure 4. Workflow for a biochemical CDK4/6 kinase inhibition assay.

Protocol 3: Cell-Based G1 Arrest Assay (Flow Cytometry)

This protocol outlines the method to assess the effect of N-Desmethyl Ribociclib on the cell cycle distribution of a cancer cell line.

Objective: To quantify the accumulation of cells in the G1 phase of the cell cycle following treatment with N-Desmethyl Ribociclib.

Materials:

-

A suitable cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line)

-

Complete cell culture medium

-

N-Desmethyl Ribociclib

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Fixative (e.g., ice-cold 70% ethanol)

-

Propidium Iodide (PI) / RNase A staining solution

-

Flow cytometer

Procedure:

-

Cell Seeding: Plate cells in 6-well plates at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of N-Desmethyl Ribociclib for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Harvesting: Harvest the cells by trypsinization. Transfer the cell suspension to flow cytometry tubes and centrifuge to pellet the cells.

-

Washing: Wash the cell pellet with ice-cold PBS to remove any remaining medium.

-

Fixation: Resuspend the cells in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice or at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in the PI/RNase A staining solution. The RNase A is crucial for degrading RNA to ensure that PI only stains DNA.

-

Incubation: Incubate the stained cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000-20,000 single-cell events. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution in treated samples to the vehicle control.

Figure 5. Workflow for cell cycle analysis by flow cytometry.

Summary

N-Desmethyl Ribociclib (M4/LEQ803) is the major human metabolite of the CDK4/6 inhibitor ribociclib, formed primarily via CYP3A4-mediated N-demethylation. In vitro characterization demonstrates that it is a significantly less potent inducer of G1 cell cycle arrest compared to its parent compound. This lower potency, combined with its relative in vivo exposure, suggests that N-Desmethyl Ribociclib does not make a clinically relevant contribution to the overall pharmacological activity of ribociclib. The protocols outlined in this guide provide a framework for the comprehensive in vitro evaluation of this and other similar metabolites.

References

- 1. Time of flight mass spectrometry based in vitro and in vivo metabolite profiling of ribociclib and their toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An integrated assessment of the ADME properties of the CDK4/6 Inhibitor ribociclib utilizing preclinical in vitro, in vivo, and human ADME data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling | Semantic Scholar [semanticscholar.org]

- 4. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for LEQ803 In Vitro Assays

These application notes provide detailed protocols for in vitro assays to characterize the activity of LEQ803, the N-Desmethyl metabolite of the CDK4/6 inhibitor Ribociclib. The described assays are designed to investigate the potential of this compound to act as a molecular glue, inducing the degradation of target proteins through recruitment to the CRL4-DCAF15 E3 ubiquitin ligase complex.

Introduction

This compound is an active metabolite of Ribociclib, a well-characterized inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in cancer therapy.[1][2] Recent discoveries in targeted protein degradation have highlighted a class of small molecules, known as molecular glue degraders, that induce the ubiquitination and subsequent proteasomal degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase. Several sulfonamide-based compounds have been shown to recruit the RNA-binding proteins RBM39 and RBM23 to the CRL4-DCAF15 E3 ligase, leading to their degradation.[3][4]

Given the structural similarities, it is hypothesized that this compound may exhibit similar activity. The following protocols describe in vitro assays to test this hypothesis by measuring the binding of this compound to the CRL4-DCAF15 complex and its ability to induce the ubiquitination of a target protein, such as RBM39.

Signaling Pathway

The proposed mechanism of action for this compound as a molecular glue degrader involves the formation of a ternary complex between the DCAF15 subunit of the CRL4 E3 ubiquitin ligase, this compound, and a target protein (e.g., RBM39). This proximity induces the polyubiquitination of the target protein by the E3 ligase, marking it for degradation by the proteasome.

Data Presentation

The following tables present hypothetical quantitative data that could be generated from the described in vitro assays.

Table 1: this compound In Vitro Binding Affinity (TR-FRET)

| Compound | Target Protein | IC50 (nM) |

| This compound | RBM39 | 150 |

| Control Compound | RBM39 | >10,000 |

Table 2: this compound-Induced In Vitro Ubiquitination

| Compound (1 µM) | Target Protein | Relative Ubiquitination (%) |

| This compound | RBM39 | 85 |

| Control Compound | RBM39 | 5 |

| No Compound | RBM39 | <1 |

Experimental Protocols

In Vitro Binding Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)

This protocol describes a TR-FRET assay to measure the formation of the ternary complex between DCAF15, this compound, and a target protein.

Workflow Diagram:

Materials:

-

Purified His-tagged DCAF15-DDB1 complex

-

Purified GST-tagged target protein (e.g., RBM39)

-

Anti-His-Tb (Terbium) cryptate-conjugated antibody

-

Anti-GST-d2-conjugated antibody

-

This compound

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume white plates

Procedure:

-

Prepare this compound Dilution Series: Prepare a serial dilution of this compound in assay buffer. The final concentration range should typically span from 1 nM to 100 µM.

-

Prepare Reagent Mix: Prepare a master mix of His-DCAF15-DDB1, GST-Target Protein, Anti-His-Tb, and Anti-GST-d2 in assay buffer. The final concentrations should be optimized for the specific proteins and antibodies used.

-

Dispense Reagents:

-

Add 5 µL of the this compound dilution to each well of the 384-well plate.

-

Add 5 µL of the reagent mix to each well.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Plate Reading: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 620 nm (for Terbium) and 665 nm (for d2).

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Ubiquitination Assay

This protocol describes an assay to determine if this compound can induce the ubiquitination of a target protein by the CRL4-DCAF15 E3 ligase complex.

Workflow Diagram:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine LEQ803 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

LEQ803, also known as N-Desmethyl Ribociclib, is a major metabolite of Ribociclib, a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1] Ribociclib is an approved therapeutic for certain types of breast cancer, and its mechanism of action involves the inhibition of the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, leading to cell cycle arrest at the G1 phase.[2] this compound is formed through metabolism by CYP3A4.[1] While this compound is a significant metabolite, its contribution to the overall pharmacological activity of Ribociclib in vivo is not considered clinically relevant due to lower exposure compared to the parent drug.[3] Nevertheless, the characterization of its in vitro activity is essential for a comprehensive understanding of Ribociclib's pharmacology.

These application notes provide detailed protocols for a panel of cell-based assays to determine the biological activity of this compound. The described assays are standard methods for evaluating the efficacy and mechanism of action of CDK4/6 inhibitors.

Mechanism of Action: Signaling Pathway